2-hydrazinyl-N-phenylpyrimidin-4-amine
Overview
Description
“2-hydrazinyl-N-phenylpyrimidin-4-amine” is a chemical compound with the CAS Number: 1232809-88-9 . It has a molecular weight of 201.23 . This compound is a versatile material used in scientific research, offering immense potential for various applications, ranging from drug discovery to catalysis.
Molecular Structure Analysis
The InChI code for “2-hydrazinyl-N-phenylpyrimidin-4-amine” is1S/C10H11N5/c11-15-10-12-7-6-9 (14-10)13-8-4-2-1-3-5-8/h1-7H,11H2, (H2,12,13,14,15)
. This indicates that the molecule contains 10 carbon atoms, 11 hydrogen atoms, and 5 nitrogen atoms.
Scientific Research Applications
Chemical Synthesis and Reactions
- Chichibabin Amination: The compound 5-Phenylpyrimidine, when treated with KNH2/NH3, results in a mixture of 2-amino- and 4-amino-5-phenylpyrimidine. This process demonstrates the Chichibabin amination reaction, which is a significant method in chemical synthesis (Breuker, Plas, & Veldhuizen, 1986).
- Nucleophilic Substitution: 2-Bromo-4-phenylpyrimidine reacts with potassium amide to form 2-amino-4-phenylpyrimidine, demonstrating a nucleophilic substitution mechanism (Kroon & Plas, 2010).
Bioactive Compound Studies
- Anticancer Activity: 4-Aryl-N-phenylpyrimidin-2-amines, including derivatives of 2-hydrazinyl-N-phenylpyrimidin-4-amine, show potential anti-cancer activity against non-small cell lung carcinoma cells (Toviwek et al., 2017).
- Complexation with Cu (II): Studies on the complexation of Cu (II) with 2-[Phenyl – (Phenyl Hydrazino) – Methyl] Phenyl Amine, a related compound, in acetonitrile solution, indicates its potential application in spectrophotometry and coordination chemistry (Naser & Sara, 2015).
Derivative Synthesis
- Divergent Synthesis: A divergent synthesis approach has been developed for substituted 2-aminoimidazoles starting from 2-aminopyrimidines, showcasing the versatility of such compounds in synthetic chemistry (Ermolat'ev & Van der Eycken, 2008).
properties
IUPAC Name |
2-hydrazinyl-N-phenylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c11-15-10-12-7-6-9(14-10)13-8-4-2-1-3-5-8/h1-7H,11H2,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCXWVKAAGNQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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